2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide
Overview
Description
2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a pyridine ring fused with a triazole ring, making it a versatile scaffold for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular components and processes .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit inhibitory effects on certain cellular processes .
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbial organisms .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microbial organisms .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate the intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like TMSCN and various halides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxides, reduced amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-fibrotic, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also feature a fused heterocyclic ring system and are known for their biological activities.
Uniqueness
2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide stands out due to its unique combination of a pyridine and triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-7(15)5-8-12-9(14-13-8)6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,15)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRWIAQEHQGIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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